8-氟-4-羟基喹啉-2-羧酸

描述

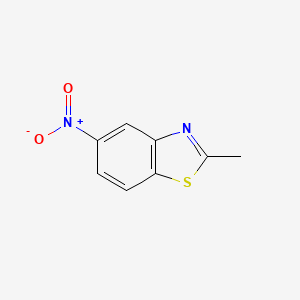

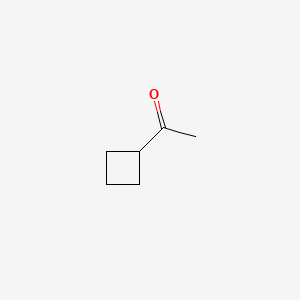

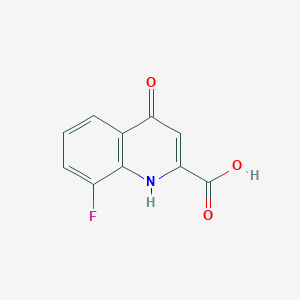

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .Molecular Structure Analysis

The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .Chemical Reactions Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .科学研究应用

1. 抗氧化性能

8-氟-4-羟基喹啉-2-羧酸及其衍生物,包括7-氟-4-羟基喹啉,表现出显著的抗氧化或促氧化效应,特别是对自由基引发的红细胞溶血具有影响。这些效应受取代基结构及其在反应体系中的分布状态的高度影响。例如,某些衍生物根据其在类囊体(如二棕榈酰磷脂酰胆碱(DPPC)中的含量而起到抗氧化剂或促氧化剂的作用,影响脂质过氧化和溶血的传播。值得注意的是,7-氟-4-羟基喹啉表现出有希望的抗氧化性能,优于其氯化对应物,并表明作为抗氧化药物的潜力(Liu, Han, Lin, & Luo, 2002)。

2. 光敏保护基

8-氟-4-羟基喹啉的衍生物,如8-溴-7-羟基喹啉(BHQ),已被合成并用作羧酸的光敏保护基。这些衍生物提供了增强的单光子量子效率,并且对多光子诱导的光解敏感,使它们适合于体内使用。它们改善的溶解性和低荧光性使它们在生物信使的保护基方面具有价值(Fedoryak & Dore, 2002)。

3. 阿尔茨海默病的神经影像学

氟-18标记的2-氟-8-羟基喹啉([(18)F]CABS13)是一种PET放射性药物,基于金属螯合剂开发,用于探究阿尔茨海默病的金属假说。它在神经影像学研究中显示出潜力,表明与野生型对照组相比,转基因小鼠模型的中枢神经系统中放射性活性的摄取和保留更高。然而,在非人灵长类动物中迅速形成亲水性代谢物,需要找到更稳定代谢的化合物(Liang et al., 2015)。

4. 合成和光谱学

该化合物一直是合成和光谱学研究的重点,导致了新的合成方法的发展,并通过FTIR、NMR、UV-Vis和X射线晶体学等技术确定了特性。这些研究对羟基喹啉羧酸及其类似物的分子结构和性质提供了详细的理解,为科学研究中的各种应用做出了贡献(Nycz & Małecki, 2013)。

安全和危害

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

It is known that similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) are effective inhibitors of the 2-oxoglutarate (2og) oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

Based on its structural similarity to iox1, it may also act as an inhibitor of 2og-dependent enzymes . These enzymes play a crucial role in various biological processes, including epigenetic regulation .

Biochemical Pathways

It is known that 2og-dependent enzymes, which this compound may inhibit, are involved in a wide range of biochemical pathways . These include the regulation of gene expression through the demethylation of nucleic acids .

Result of Action

Inhibition of 2og-dependent enzymes can have significant effects on cellular processes, including the regulation of gene expression .

生化分析

Biochemical Properties

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of bacterial growth. Additionally, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

The effects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid on various cell types and cellular processes are profound. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory effects . Furthermore, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function . For instance, it inhibits the activity of bacterial enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can lead to cumulative effects on cell viability and function . In in vivo studies, the compound’s effects on tissue function and overall organism health have been observed to change over time, with potential long-term impacts on metabolic and signaling pathways .

Dosage Effects in Animal Models

The effects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects can be observed. These effects include damage to vital organs, disruption of normal metabolic processes, and alterations in gene expression . Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing their activity and function . For example, the compound can inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolite levels and metabolic flux . Additionally, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can modulate the activity of enzymes involved in detoxification pathways, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid within cells can influence its activity and function, as it interacts with target biomolecules in specific cellular environments . Additionally, the compound’s distribution within tissues can affect its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins . The specific localization of the compound within cells can influence its overall biochemical activity and therapeutic potential .

属性

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36308-79-9 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。